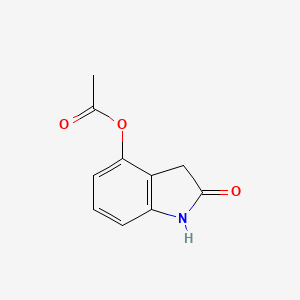

4-(acetyloxy)-1,3-dihydro-2H-indol-2-one

Description

Significance of Indole (B1671886) and Indolinone Scaffolds in Contemporary Medicinal Chemistry Research

The indole and indolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide variety of biological targets with high affinity. This versatility has led to their incorporation into a vast number of natural products, pharmaceuticals, and agrochemicals. The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole ring, is a key component in many biologically active compounds. nih.gov

Indolinone, or 2-oxindole, is a derivative of indole with a carbonyl group at the 2-position of the pyrrole ring. This scaffold is the core of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govnih.gov The success of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, highlights the therapeutic potential of the indolinone core. nih.gov The structural flexibility of the indolinone scaffold allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Historical Trajectories of Research on 4-Hydroxyindolin-2-one Derivatives

Research into indolin-2-one derivatives has a long history, with a significant focus on substitutions at the 3 and 5-positions of the ring system. However, the exploration of derivatives with a hydroxyl group at the 4-position, known as 4-hydroxyindolin-2-one or 4-hydroxyoxindole, has been more niche but has gained traction over time.

Early research on oxindoles primarily revolved around understanding their fundamental chemical reactivity. Over the decades, with the advancement of synthetic methodologies, chemists have been able to introduce a wider array of functional groups onto the oxindole (B195798) core. The introduction of a hydroxyl group at the 4-position was a significant step, as it provided a new point for derivatization and potential interaction with biological targets.

In more recent years, the focus has shifted towards the synthesis and biological evaluation of 3-substituted-3-hydroxyoxindoles for their potential as bioactive molecules. scispace.com While not the primary focus, this research has contributed to a better understanding of the chemistry of hydroxylated oxindoles in general. The development of catalytic asymmetric synthesis methods has been a major breakthrough, allowing for the stereoselective synthesis of chiral 3-hydroxyoxindoles, which is crucial for their biological activity. scispace.combeilstein-journals.org The synthesis of 4-hydroxyindolin-2-one itself has been an area of interest, with various synthetic routes being developed to improve efficiency and yield. One notable intermediate in some synthetic pathways is 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. researchgate.net

Rationale and Scholarly Importance for Investigating 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one

The investigation into this compound stems from established principles in medicinal chemistry, particularly the prodrug concept and the modification of physicochemical properties to enhance biological activity.

A primary rationale for the acetylation of a hydroxyl group on a bioactive molecule is to create a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. The addition of an acetyl group to the 4-hydroxyl moiety of 4-hydroxyindolin-2-one increases the lipophilicity of the molecule. This can potentially lead to improved absorption and distribution in the body, including better penetration of cell membranes. Once inside the body, esterase enzymes can cleave the acetyl group, releasing the parent 4-hydroxyindolin-2-one at the target site. This strategy is particularly useful for compounds with poor oral bioavailability. While specific studies on this compound as a prodrug are not extensively documented in publicly available literature, the chemical logic is well-founded in medicinal chemistry. Research on other acyloxyindoles has suggested that the acyloxy bond can be labile, supporting the potential for a prodrug application. nih.gov

Furthermore, this compound can serve as a valuable synthetic intermediate. The acetyl group can act as a protecting group for the phenolic hydroxyl group during multi-step syntheses, preventing it from reacting with reagents intended for other parts of the molecule. After the desired transformations are complete, the acetyl group can be easily removed to regenerate the free hydroxyl group. N-acetyl-3-indolinones are actively used as starting materials in the organic synthesis of more complex indole derivatives with therapeutic potential.

The scholarly importance of investigating this specific compound lies in its potential to unlock new therapeutic avenues for the 4-hydroxyindolin-2-one scaffold. By exploring its properties as a potential prodrug or a synthetic tool, researchers can expand the chemical space around this privileged structure and potentially develop new drug candidates with improved pharmacological profiles.

Compound Information Tables

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(2-oxo-1,3-dihydroindol-4-yl) acetate |

InChI |

InChI=1S/C10H9NO3/c1-6(12)14-9-4-2-3-8-7(9)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |

InChI Key |

XMDNOXMPQVJRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Acetyloxy 1,3 Dihydro 2h Indol 2 One

Established Synthetic Pathways for the Core 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one Scaffold

The construction of the this compound molecule relies on foundational synthetic strategies that build the oxindole (B195798) core and subsequently introduce the C4-acetoxy functionality.

Multi-Step Synthesis Approaches and Reaction Conditions

Traditional syntheses of this compound typically involve a multi-step sequence. The primary strategy is the initial synthesis of the 4-hydroxy-1,3-dihydro-2H-indol-2-one (4-hydroxyoxindole) precursor, followed by a separate acetylation step. The synthesis of the 4-hydroxyoxindole core itself can be accomplished through various routes, often involving the cyclization of a suitably substituted aniline (B41778) derivative.

Once the 4-hydroxyoxindole precursor is obtained, the final acetylation is a relatively straightforward esterification reaction. A common and effective method involves treating the 4-hydroxyoxindole with acetic anhydride (B1165640) in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically initiated at a reduced temperature (0-5°C) before being allowed to warm to room temperature to ensure completion. chemicalbook.com This process efficiently converts the phenolic hydroxyl group at the C4 position into the desired acetate (B1210297) ester.

Below is a representative table outlining this two-stage approach.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

| 1 | Oxindole Core Formation | Cyclization of a substituted aniline precursor (e.g., from a 2-nitrophenylacetate derivative via reduction and cyclization) | To construct the fundamental 1,3-dihydro-2H-indol-2-one ring system with a hydroxyl group at the C4 position. |

| 2 | Acetylation | 4-hydroxyindole, Acetic anhydride (Ac₂O), Pyridine, Dichloromethane (DCM), 0°C to 25°C. chemicalbook.com | To introduce the acetyloxy group at the C4 position of the pre-formed oxindole scaffold. |

One-Pot and Cascade Reaction Methodologies

To improve efficiency and reduce the need for isolating intermediates, one-pot and cascade reaction methodologies have been developed for synthesizing related indole (B1671886) structures. These strategies combine multiple reaction steps into a single, continuous process.

For instance, a notable cascade reaction has been reported for the rapid synthesis of 4-acetoxyindoles from readily available 2-alkynylanilines. rsc.org This process is mediated by (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and involves an oxidative dearomatization followed by a cascade of nucleophilic addition, cyclization, and aromatization to yield the final product. rsc.org While this method produces the aromatic indole rather than the oxindole, it exemplifies the power of cascade reactions in efficiently installing the 4-acetoxy functionality on the core ring system.

Advanced and Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of green chemistry principles and advanced catalytic systems for the synthesis of oxindole scaffolds.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com In the context of synthesizing this compound and its analogs, these principles can be applied in several ways.

One significant advancement is the use of greener oxidants. A potassium iodide (KI)-catalyzed direct acyloxylation of indolin-3-ones has been developed using 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant at room temperature. rsc.org H₂O₂ is considered a green reagent because its only byproduct is water. While this specific method targets a different isomer, the principle of using catalytic systems with environmentally benign oxidants is a key strategy for sustainable synthesis.

Other green techniques applicable to this area of synthesis include the use of microwave irradiation to accelerate reactions and the development of biocatalytic and continuous flow processes, which can offer higher efficiency and better control over reaction conditions. nih.govrsc.org

Catalytic Systems for Regioselective and Stereoselective Synthesis

Catalysis is crucial for controlling the selectivity of chemical reactions, ensuring that the desired product is formed with high precision.

Regioselectivity: Achieving substitution specifically at the C4 position of the indole or oxindole ring is a significant challenge. Advanced catalytic methods have been developed to control this regioselectivity. One powerful strategy involves directed ortho-metalation, where a directing group guides a metal catalyst to a specific position on the aromatic ring. This has been successfully used for the regioselective synthesis of 4- and 7-alkoxyindoles through palladium-catalyzed processes. nih.gov Another cutting-edge approach is the direct C–H functionalization of the indole core, which uses transition metal catalysts to activate specific C–H bonds, allowing for the introduction of functional groups at positions that are otherwise difficult to access. researchgate.net

Stereoselectivity: While this compound itself is an achiral molecule, many of its most important derivatives, particularly those substituted at the C3 position, are chiral. Therefore, the development of stereoselective catalytic methods is of paramount importance. Both organometallic catalysts and chiral organocatalysts have been extensively used for the asymmetric synthesis of 3-substituted oxindoles. nih.govresearchgate.net For example, iridium and ytterbium complexes have been employed for the highly enantioselective synthesis of 3-hydroxyoxindoles, which are key precursors to a wide range of chiral oxindole derivatives. nih.gov These catalytic asymmetric methods provide access to specific stereoisomers, which is often essential for biological activity.

| Catalyst Type | Reaction | Substrate Example | Selectivity Focus |

| Palladium (Pd) | Directed Metalation / Cross-Coupling nih.gov | 3-Halophenol derivatives | Regioselective synthesis of 4-substituted indoles. |

| Palladium (Pd) / Copper (Cu) | Directed C-H Functionalization researchgate.net | N-protected indoles | Regioselective functionalization at C4, C5, C6, or C7. |

| Iridium (Ir) / Chiral Ligand | Asymmetric Hydroarylation nih.gov | α-ketoamides | Stereoselective synthesis of chiral 3-hydroxyoxindoles. |

| Ytterbium (Yb) / Chiral Ligand | Asymmetric Aldol (B89426) Addition nih.gov | Isatins | Stereoselective synthesis of chiral 3-hydroxyoxindoles. |

Strategies for Chemical Derivatization and Analog Synthesis in Structure-Activity Relationship (SAR) Studies

The this compound scaffold serves as a valuable starting point for the synthesis of diverse analogs for SAR studies. Derivatization allows chemists to systematically modify different parts of the molecule to investigate how these changes affect its biological properties. nih.govmdpi.com

Key derivatization strategies include:

Modification at the C4 Position: The 4-acetoxy group can be easily hydrolyzed back to the 4-hydroxy group. This phenolic hydroxyl is a versatile handle for further modifications, such as conversion into a wide range of ethers or other esters, allowing for exploration of the effects of steric bulk and electronic properties at this position. nih.gov

Modification at the C3 Position: The C3 position of the oxindole ring is a common site for introducing structural diversity. The methylene (B1212753) group at C3 is readily functionalized through reactions such as alkylations, aldol condensations, and Michael additions. This allows for the attachment of various substituents, including other heterocyclic rings and complex side chains. nih.govresearchgate.net

Modification at the N1 Position: The nitrogen atom of the oxindole ring can be functionalized through N-alkylation or N-acylation. researchgate.net Introducing different groups at this position can significantly impact the molecule's physical properties, such as solubility and polarity, as well as its biological activity.

Modification of the Benzene (B151609) Ring: In addition to the C4 position, other positions on the benzene ring (C5, C6, C7) can be substituted to further probe the SAR. The synthesis of 5-substituted derivatives, for example, allows for the introduction of various functional groups around the aromatic core. nih.gov

| Position of Modification | Type of Reaction | Example of Introduced Functionality | Purpose in SAR Studies |

| C4-OH (after deacetylation) | Etherification, Esterification | Alkoxy groups, alternative ester groups | Probe steric and electronic requirements at C4. |

| C3 | Alkylation, Condensation, Spirocyclization | Alkyl chains, aryl groups, spirocycles rsc.org | Explore the critical space around the C3 quaternary center. |

| N1 | Alkylation, Acylation | Methyl, Benzyl, Acetyl groups researchgate.net | Modify polarity, solubility, and hydrogen bonding capacity. |

| C5, C6, C7 | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl groups nih.gov | Investigate the influence of substituents on the benzene ring. |

Modifications at the Acetyloxy Moiety

The acetyloxy group at the 4-position of the indolinone ring serves as a versatile handle for further chemical modifications, primarily through hydrolysis and transesterification reactions. These transformations allow for the introduction of a variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Hydrolysis: The ester functionality of this compound can be readily cleaved under either acidic or basic conditions to yield its corresponding phenolic precursor, 4-hydroxy-1,3-dihydro-2H-indol-2-one.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the phenoxide, which is then protonated upon workup.

The resultant 4-hydroxy-1,3-dihydro-2H-indol-2-one is a key intermediate that can be further derivatized at the hydroxyl group, for instance, through etherification or re-esterification with different acyl groups.

Transesterification: This process allows for the direct conversion of the acetyloxy group into other ester functionalities without proceeding through the free phenol. wikipedia.org Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, generated from the alcohol by a strong base, acts as the nucleophile. masterorganicchemistry.com

The equilibrium of the transesterification reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the liberated acetic acid or its corresponding ester. wikipedia.org This strategy enables the synthesis of a library of analogues with varying ester side chains, which can be tailored for specific purposes.

Table 1: Examples of Modifications at the Acetyloxy Moiety

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (aq) or NaOH (aq), heat | 4-hydroxy-1,3-dihydro-2H-indol-2-one |

| Transesterification | R-OH, H+ or RO- catalyst, heat | 4-(acyloxy)-1,3-dihydro-2H-indol-2-one (where acyl is derived from R-OH) |

Substitutions on the Indolinone Ring System

The indolinone core of this compound is amenable to a variety of substitution reactions, allowing for the introduction of additional functional groups on both the aromatic and the lactam portions of the molecule.

Electrophilic Aromatic Substitution: The benzene ring of the indolinone system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the combined electronic effects of the existing substituents: the acetyloxy group and the amide functionality of the lactam ring.

The acetyloxy group is an ortho-, para-directing group.

The amide group is a deactivating, meta-directing group with respect to the aromatic ring.

The interplay of these directing effects will determine the position of substitution.

Substitution at the 3-Position: The methylene group at the 3-position of the indolinone ring is flanked by a carbonyl group and an aromatic ring, making the protons at this position acidic and amenable to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. Common derivatizations at the 3-position include:

Alkylation: Reaction with alkyl halides.

Aldol Condensation: Reaction with aldehydes or ketones.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

These reactions provide a powerful means of introducing structural complexity and creating new chiral centers.

Table 2: Potential Substitutions on the Indolinone Ring System

| Reaction Type | Position of Substitution | Potential Reagents |

|---|---|---|

| Nitration | Aromatic Ring | HNO3, H2SO4 |

| Halogenation | Aromatic Ring | Br2, FeBr3 or Cl2, AlCl3 |

| Friedel-Crafts Acylation | Aromatic Ring | RCOCl, AlCl3 |

| Alkylation | 3-Position | Base, R-X |

| Aldol Condensation | 3-Position | Base, RCHO |

Stereochemical Considerations and Enantioselective Synthesis of Analogues

While this compound itself is an achiral molecule, the introduction of a substituent at the 3-position of the indolinone ring generates a stereocenter. The synthesis of enantiomerically pure or enriched analogues is of significant interest, as the biological activity of chiral molecules is often stereospecific.

The development of catalytic asymmetric methods for the synthesis of 3-substituted oxindoles has been an area of intense research. These methods often employ chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction.

Enantioselective Aldol Reactions: Chiral catalysts have been successfully used to mediate the enantioselective aldol reaction of isatins (which can be considered as precursors to the oxindole core) with various nucleophiles.

Enantioselective Michael Additions: The asymmetric Michael addition of nucleophiles to 3-ylideneoxindoles, which can be prepared from this compound, is another powerful strategy for the synthesis of chiral 3-substituted analogues.

Enantioselective Friedel-Crafts Reactions: The reaction of the indolinone enolate with electrophiles in the presence of a chiral catalyst can also proceed with high enantioselectivity.

These enantioselective methodologies provide access to a wide array of chiral building blocks derived from the this compound scaffold, enabling the exploration of stereochemistry-activity relationships.

Computational and Theoretical Studies of 4 Acetyloxy 1,3 Dihydro 2h Indol 2 One

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential protein targets and understanding the molecular basis of ligand-receptor interactions.

Due to the prevalence of the oxindole (B195798) core in various therapeutic agents, molecular docking studies have been performed on numerous derivatives against a range of biological targets. A prominent target for oxindole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis. mdpi.com Docking studies of designed oxindole derivatives against VEGFR-2 have identified compounds with high docking scores, indicating favorable binding interactions. mdpi.com

For instance, in a virtual screening of 360 designed oxindole derivatives, several compounds exhibited high docking scores of over 7 kcal/mol. mdpi.com While specific binding affinity values for 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one are not available, it is plausible that it would also exhibit favorable binding to protein kinases and other targets that accommodate the oxindole scaffold. The binding affinity is a critical parameter as a lower binding energy suggests a stronger and more stable interaction between the ligand and the protein.

Table 1: Predicted Binding Affinities of Representative Oxindole Derivatives against Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (Docking Score) |

|---|---|---|

| Designed Oxindole Derivatives | VEGFR-2 | > 7 kcal/mol mdpi.com |

| Oxindole-derived Hydrazones | β-amyloid peptides | Not specified in kcal/mol |

Note: This table is illustrative and based on studies of various oxindole derivatives, not specifically this compound.

The interactions between a ligand and the amino acid residues within the binding pocket of a protein are crucial for its binding affinity and selectivity. For oxindole derivatives targeting VEGFR-2, molecular docking studies have revealed key interactions, including hydrogen bonding, hydrophobic contacts, and stacking interactions. mdpi.com

In studies involving β-amyloid peptides, another target of interest for oxindole-related compounds, simulations have shown that the amino acid residues Glu3, His6, His13, and His14 are the primary interactors with the ligands. volkamerlab.org NMR spectroscopy has confirmed that these interactions predominantly occur at the metal-binding site of the peptide, involving the histidine residues. volkamerlab.org The oxindole core itself often participates in hydrogen bonding through its amide group, a feature that would be conserved in this compound. The specific interactions will, of course, be influenced by the nature and position of substituents on the oxindole ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. This technique is essential for validating the results of molecular docking and for gaining a deeper understanding of the behavior of a ligand within a binding pocket.

MD simulations allow for the analysis of the movement and conformational changes of a ligand within the binding site of a protein. The root-mean-square deviation (RMSD) of the ligand is a key metric used to assess its stability and whether it remains in a consistent binding pose throughout the simulation. nih.gov For oxindole derivatives in complex with targets like VEGFR-2, MD simulations have shown that the ligand can maintain a stable conformation within the binding pocket. mdpi.com The analysis of the trajectory can reveal subtle changes in the ligand's orientation and interactions with surrounding amino acid residues, providing insights into the dynamic nature of the binding.

The stability of the entire protein-ligand complex is also a critical aspect evaluated through MD simulations. The RMSD of the protein backbone is monitored to assess its structural integrity and stability upon ligand binding. In simulations of VEGFR-2 in complex with oxindole derivatives, the protein backbone typically exhibits minimal fluctuations, indicating that the binding of the ligand does not induce significant destabilizing conformational changes. mdpi.com The root-mean-square fluctuation (RMSF) is another important parameter that measures the fluctuation of individual amino acid residues, providing insights into the flexibility of different regions of the protein. nih.gov Generally, the amino acid residues in the binding pocket that interact with the ligand show reduced fluctuations, indicating a stabilization of this region upon ligand binding. nih.gov

Table 2: Representative Parameters from MD Simulations of Protein-Oxindole Derivative Complexes

| Simulation Parameter | Typical Observation | Implication |

|---|---|---|

| Protein RMSD | Low and stable fluctuation | The overall protein structure is stable with the bound ligand. mdpi.com |

| Ligand RMSD | Stable trajectory after initial fluctuation | The ligand maintains a consistent binding mode. nih.gov |

| Protein RMSF | Reduced fluctuation in binding site residues | The binding of the ligand stabilizes the active site. nih.gov |

Note: This table presents generalized findings from MD studies on oxindole derivatives and does not represent specific data for this compound.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties, reactivity, and spectroscopic characteristics of molecules.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For indole (B1671886), a related parent compound, the calculated HOMO-LUMO gap is approximately 5.4 eV. The introduction of substituents on the indole or oxindole ring can modulate this energy gap, thereby influencing the molecule's reactivity.

Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The predicted absorption maxima (λmax) can provide insights into the electronic transitions within the molecule and can be correlated with experimental data. For oxindole derivatives, the predicted λmax would be influenced by the electronic nature of the substituents on the aromatic ring and the oxindole core.

Table 3: Calculated Electronic and Spectroscopic Properties of Representative Indole/Oxindole Scaffolds

| Compound/Scaffold | Property | Calculated Value |

|---|---|---|

| Indole | HOMO-LUMO Gap | ~5.4 eV |

| Oxindole Derivative | Predicted λmax (UV-Vis) | Dependent on substituents |

Note: The values in this table are illustrative and based on general findings for the indole and oxindole scaffolds.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties for Lead Optimization

The prediction of ADME properties is a critical step in the early stages of drug development, as poor pharmacokinetic profiles are a major cause of late-stage attrition of drug candidates. semanticscholar.org Computational models, based on a compound's physicochemical properties, are employed to estimate its behavior in the human body. For this compound, various in silico tools can be utilized to predict its ADME profile, providing valuable insights for lead optimization.

Key physicochemical descriptors that influence ADME properties include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters can be calculated using various software and are often used to assess a compound's "drug-likeness" based on established rules such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight (g/mol) | 191.18 | Influences diffusion and absorption. Generally, values <500 are preferred for good oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.25 | Indicates lipophilicity, affecting membrane permeability and solubility. Values between 1 and 3 are often optimal. |

| Topological Polar Surface Area (TPSA) (Ų) | 56.7 | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. Fewer than 5 is desirable according to Lipinski's rules. |

| Hydrogen Bond Acceptors | 3 | Impacts solubility and receptor binding. Fewer than 10 is generally preferred. |

| Oral Bioavailability (%) | High | Predicted high gastrointestinal absorption based on physicochemical properties. |

| Blood-Brain Barrier (BBB) Permeation | Likely | Small molecular size and moderate lipophilicity suggest potential to cross the BBB. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Indolinone derivatives have been shown to interact with cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. |

These in silico predictions suggest that this compound is likely to possess favorable drug-like properties, including good oral absorption. However, potential interactions with metabolic enzymes like cytochrome P450s would need to be experimentally verified.

De Novo Drug Design and Scaffold Hopping Approaches Utilizing the Indolinone Core

The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.netmdpi.com This versatility makes the indolinone core an excellent starting point for both de novo drug design and scaffold hopping strategies.

De Novo Drug Design

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. The indolinone core can serve as a foundational fragment in this process. By utilizing computational algorithms, various substituents can be "grown" from the indolinone scaffold to optimize interactions with a specific biological target. For instance, in the design of kinase inhibitors, a common application for indolinone derivatives, different functional groups can be added to the phenyl ring or the lactam nitrogen to enhance binding affinity and selectivity for the target kinase. mdpi.com

Scaffold Hopping

Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.govbhsai.org This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.gov The indolinone scaffold can be used as a replacement for other heterocyclic systems in known drugs to generate new drug candidates. For example, the indolinone core has been considered as a scaffold hop from the aurone scaffold in the development of Aurora B kinase inhibitors. researchgate.net

Computational methods for scaffold hopping can be broadly categorized as follows:

Pharmacophore-based hopping: This method identifies the key pharmacophoric features of a known active compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and then searches for novel scaffolds that can present these features in a similar spatial arrangement.

Fragment-based hopping: This approach involves replacing a core fragment of a molecule with a different one that has similar properties. The indolinone ring, for instance, can be used to replace other bicyclic heteroaromatic systems.

Shape-based hopping: This technique searches for molecules that have a similar three-dimensional shape to a known active compound, even if their underlying chemical structures are different.

The application of these computational strategies to the indolinone core has led to the discovery of numerous compounds with diverse biological activities, highlighting the value of this scaffold in modern drug discovery. researchgate.netmdpi.com

Investigational Metabolic Pathways and Biotransformation of 4 Acetyloxy 1,3 Dihydro 2h Indol 2 One Preclinical and in Vitro

Identification of Primary Metabolites in Microsomal and Hepatocyte Incubation Systems In Vitro

The initial biotransformation of 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one is anticipated to involve several key reactions, primarily hydrolysis of the ester group and subsequent oxidation of the core indole (B1671886) structure. Incubations with human liver microsomes and hepatocytes are standard in vitro models for identifying Phase I and Phase II metabolites. eurofinsdiscovery.comeuropa.eunih.gov

A primary and highly probable metabolic step is the rapid hydrolysis of the 4-acetyloxy group by esterase enzymes present in hepatic microsomes and hepatocytes, leading to the formation of the pharmacologically active metabolite, 4-hydroxy-1,3-dihydro-2H-indol-2-one. This reaction is analogous to the metabolism of other 4-acetoxy-tryptamine derivatives, where ester hydrolysis is a predominant initial step. nih.gov

Following hydrolysis, the resulting 4-hydroxy metabolite can undergo further Phase I oxidation reactions catalyzed by Cytochrome P450 enzymes. Based on studies of the parent indole ring, hydroxylation can occur at various positions on the aromatic ring. nih.govresearchgate.net Additionally, the 2-oxindole structure itself can be further oxidized.

Subsequent Phase II metabolism would likely involve the conjugation of the hydroxylated metabolites. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common pathways for phenolic compounds, enhancing their water solubility and facilitating excretion. researchgate.netnih.gov

The following table summarizes the predicted primary metabolites of this compound identified in in vitro systems.

Table 1: Predicted Primary Metabolites of this compound in In Vitro Systems

| Metabolite | Predicted Metabolic Pathway | In Vitro System |

|---|---|---|

| 4-hydroxy-1,3-dihydro-2H-indol-2-one | Ester Hydrolysis (Phase I) | Liver Microsomes, Hepatocytes |

| Hydroxylated-4-hydroxy-1,3-dihydro-2H-indol-2-one | Aromatic Hydroxylation (Phase I) | Liver Microsomes, Hepatocytes |

| 4-hydroxy-1,3-dihydro-2H-indol-2-one-O-glucuronide | Glucuronidation (Phase II) | Hepatocytes |

This table is illustrative and based on predicted pathways from structurally similar compounds.

Characterization of Key Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, UGTs)

The biotransformation of this compound is expected to be mediated by a concert of Phase I and Phase II enzymes.

Cytochrome P450 (CYP) Enzymes: The oxidative metabolism of the indole nucleus is known to be catalyzed by several CYP isoforms. mdpi.comopenanesthesia.org Studies on indole metabolism have identified CYP2A6, CYP2C19, and CYP2E1 as key enzymes involved in the formation of various hydroxylated metabolites. nih.govresearchgate.net Therefore, it is plausible that these same enzymes are responsible for the further oxidation of 4-hydroxy-1,3-dihydro-2H-indol-2-one.

UDP-Glucuronosyltransferases (UGTs): Following the formation of the 4-hydroxy metabolite, Phase II conjugation is a likely and significant pathway. For the structurally similar compound 4-hydroxyindole, UGT1A6 has been shown to be the most active enzyme in its glucuronidation, with moderate activity from UGT1A10 and lower activity from UGT1A9 and UGT1A8. nih.gov It is therefore anticipated that these UGT isoforms, particularly UGT1A6, play a crucial role in the glucuronidation of 4-hydroxy-1,3-dihydro-2H-indol-2-one. criver.com

The following table outlines the key enzymes predicted to be involved in the biotransformation of this compound.

Table 2: Predicted Key Enzymes in the Biotransformation of this compound

| Metabolic Step | Predicted Enzyme Family | Specific Isoforms (Predicted) |

|---|---|---|

| Ester Hydrolysis | Carboxylesterases | Not specified |

| Aromatic Hydroxylation | Cytochrome P450 | CYP2A6, CYP2C19, CYP2E1 |

This table is illustrative and based on enzymatic activities towards structurally similar compounds.

Metabolic Stability Assessment in Various Preclinical Biological Matrices

Metabolic stability is a critical parameter in early drug discovery, providing an indication of a compound's persistence in the body and influencing its pharmacokinetic properties. researchgate.netnih.gov This is typically assessed in vitro by incubating the compound with biological matrices such as liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The results are often expressed as in vitro half-life (t½) and intrinsic clearance (Clint).

For this compound, the primary determinant of its metabolic stability is likely the rate of hydrolysis of the acetyloxy group. Ester functionalities can be susceptible to rapid enzymatic cleavage. Following this, the stability of the resulting 4-hydroxy metabolite would depend on the rate of its further metabolism by CYP and UGT enzymes.

Metabolic stability can be compared across different species to select appropriate animal models for further preclinical testing. mdpi.com

The following table provides a hypothetical metabolic stability assessment for this compound in human liver microsomes.

Table 3: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Half-life (t½, min) | 15 | Rapid Metabolism |

This data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Theoretical Prediction and In Vitro Investigation of Potential Metabolic Activation Pathways

Metabolic activation refers to the biotransformation of a chemically stable compound into a reactive metabolite that can covalently bind to cellular macromolecules, potentially leading to toxicity. For indole-containing structures, metabolic activation pathways have been a subject of investigation.

The oxidation of the indole ring by CYP enzymes can, in some cases, lead to the formation of reactive intermediates. For instance, the N-hydroxylation of certain indole derivatives has been implicated in their mutagenic activation. While there is no direct evidence for the metabolic activation of this compound, its indole core structure warrants consideration of this possibility.

In vitro methods to investigate metabolic activation typically involve incubating the compound with liver microsomes in the presence of trapping agents like glutathione (GSH). The formation of GSH adducts, detectable by mass spectrometry, can indicate the generation of reactive electrophilic metabolites.

Further computational (in silico) toxicology prediction tools can also be employed to assess the potential for metabolic activation based on the chemical structure of the compound and its predicted metabolites.

Advanced Analytical Characterization and Quantification in Research Settings

Spectroscopic Techniques for Structural Elucidation of Synthesized and Isolated Material

Spectroscopy is fundamental to verifying the chemical identity of 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected in distinct regions. The protons on the aromatic ring typically appear in the downfield region (δ 6.8-7.5 ppm). The methylene (B1212753) protons (-CH₂-) of the indolinone ring are expected around δ 3.5 ppm, and the methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, typically around δ 2.3 ppm. The amide proton (-NH-) signal is often broad and can appear over a wide range (δ 8.0-9.0 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield (δ 168-175 ppm). The aromatic carbons resonate in the δ 110-150 ppm range, with the carbon attached to the oxygen (C4) appearing further downfield than the others. The methylene carbon (C3) is expected around δ 35 ppm, and the acetyl methyl carbon would be found in the highly shielded, upfield region (δ ~21 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Amide C=O) | - | ~175 |

| C3 (-CH₂-) | ~3.5 (s, 2H) | ~36 |

| C3a (Aromatic) | - | ~128 |

| C4 (Aromatic C-O) | - | ~145 |

| C5 (Aromatic C-H) | ~6.9 (d) | ~125 |

| C6 (Aromatic C-H) | ~7.2 (t) | ~124 |

| C7 (Aromatic C-H) | ~6.8 (d) | ~110 |

| C7a (Aromatic) | - | ~130 |

| N1-H | ~8.5 (s, 1H) | - |

| Acetyl C=O | - | ~169 |

| Acetyl -CH₃ | ~2.3 (s, 3H) | ~21 |

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Electron Ionization (EI-MS): In EI-MS, the molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight of the compound (191.17 g/mol ). A key fragmentation pathway would be the loss of the acetyl group as a ketene radical (CH₂=C=O), resulting in a prominent peak at m/z 149, corresponding to the 4-hydroxy-1,3-dihydro-2H-indol-2-one fragment. chemguide.co.uklibretexts.orglibretexts.org Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₀H₉NO₃), the expected exact mass would be 191.05824. This precise measurement helps to distinguish it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

| 191 | [M]⁺ | [C₁₀H₉NO₃]⁺ |

| 149 | [M - C₂H₂O]⁺ | [C₈H₇NO₂]⁺ |

| 121 | [M - C₂H₂O - CO]⁺ | [C₇H₇NO]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. Key expected absorptions include a sharp, strong peak for the ester carbonyl (C=O) stretch around 1760 cm⁻¹, another strong peak for the amide carbonyl (lactam) stretch near 1710 cm⁻¹, and a broad absorption for the N-H stretch around 3200 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-O stretching from the ester group would be visible around 1200-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The substituted benzene (B151609) ring fused to the heterocyclic system constitutes the primary chromophore. An absorption maximum (λₘₐₓ) is expected in the UV region, likely between 250 and 290 nm, corresponding to π→π* transitions within the aromatic system. masterorganicchemistry.comnih.gov The carbonyl groups may also exhibit weak n→π* transitions at longer wavelengths. masterorganicchemistry.com

Chromatographic Methods for Purity Assessment, Separation, and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in research samples.

HPLC is the preferred method for assessing the purity and quantifying non-volatile compounds like this compound.

Method Development: A typical method would employ reversed-phase chromatography. thermofisher.com A C18 stationary phase column is commonly used due to its versatility and hydrophobicity. The mobile phase would likely consist of a gradient elution system using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λₘₐₓ (~280 nm). researchgate.netnih.gov

Validation: A developed HPLC method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose. researchgate.netajrms.com

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25-30 °C |

Due to its relatively low volatility and thermal lability, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). The high temperatures of the GC inlet can cause decomposition. However, analysis is possible through chemical derivatization to create a more volatile and thermally stable analogue. A common approach is silylation, where the acidic N-H proton is replaced with a trimethylsilyl (TMS) group. This TMS-derivative would be significantly more volatile and could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Development of Bioanalytical Methods for Preclinical Biological Matrices (e.g., LC-MS/MS for Pharmacokinetic Studies in Animals)

The quantification of this compound and its potential metabolites in preclinical biological matrices, such as rat or mouse plasma, is a critical step in evaluating its pharmacokinetic profile. A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for this purpose.

The development process for such a method would involve several key stages. Initially, the mass spectrometric properties of the compound would be determined by infusing a standard solution into the mass spectrometer. This step identifies the precursor ion and optimal fragment ions for detection, typically using multiple reaction monitoring (MRM) for high selectivity.

Sample preparation is crucial for removing interferences from the biological matrix. nih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to ensure high recovery and minimal matrix effects. nih.gov The choice of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is vital for accurate quantification. eijppr.com

Chromatographic conditions, including the choice of column (e.g., C18) and mobile phase composition, would be optimized to achieve a short run time, good peak shape, and separation from endogenous interferences. eijppr.com

Validation of the developed LC-MS/MS method would be performed according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term). eijppr.com

Once validated, this bioanalytical method would be applied to analyze samples from animal pharmacokinetic studies. These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is fundamental for its development as a potential therapeutic agent. researchgate.netnih.gov

Interactive Table: Typical Parameters for a Validated LC-MS/MS Method

Crystallographic Analysis for Solid-State Characterization and Polymorphism Studies of Research Compounds

The solid-state properties of a research compound like this compound are critical as they influence its stability, solubility, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comresearchgate.net

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. odu.edu The resulting diffraction pattern is collected and analyzed to determine the crystal system, space group, and unit cell dimensions. This data provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can significantly impact a drug's properties. nih.gov A polymorphism screen would be conducted by crystallizing this compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solids would be analyzed using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different polymorphic forms. nih.gov Each distinct polymorph would have a unique PXRD pattern and thermal profile.

While specific crystallographic data for this compound is not available, analysis of a structurally related compound, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, revealed a monoclinic crystal system with a P21/c space group. researchgate.net This suggests that the core indol-2-one structure is amenable to crystallographic analysis.

Interactive Table: Key Data from a Crystallographic Analysis

Future Research Directions and Emerging Avenues for 4 Acetyloxy 1,3 Dihydro 2h Indol 2 One

Exploration of Novel Therapeutic Applications Based on Preclinical Pharmacological Profiles

The diverse biological activities reported for oxindole (B195798) derivatives underscore the importance of establishing a comprehensive preclinical pharmacological profile for 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one. tandfonline.comnih.govmdpi.comnih.govnih.govnih.gov A thorough in vitro and in vivo screening process would be instrumental in identifying novel therapeutic applications for this compound.

Initial studies should focus on evaluating its activity against a panel of cancer cell lines, given that many oxindole derivatives have demonstrated potent antiproliferative effects. nih.govmdpi.com Furthermore, its potential as an anti-inflammatory, analgesic, antimicrobial, and antiviral agent should be systematically investigated. nih.govnih.govnih.govnih.gov The preclinical pharmacological assessment would involve determining key parameters such as efficacy, potency, and selectivity.

Table 1: Hypothetical Preclinical Pharmacological Profile of this compound

| Assay Type | Target/Cell Line | Result (IC50/EC50) | Therapeutic Potential |

| Anticancer | Breast Cancer (MCF-7) | 5 µM | Oncology |

| Anti-inflammatory | COX-2 Inhibition | 10 µM | Inflammatory Diseases |

| Antimicrobial | E. coli | 25 µg/mL | Infectious Diseases |

| Antiviral | Dengue Virus | 15 µM | Virology |

Integration with Advanced Drug Delivery Systems and Nanotechnology for Research Purposes

The therapeutic efficacy of a promising compound can often be enhanced through its integration with advanced drug delivery systems and nanotechnology. nih.govresearchgate.netsyvento.com For this compound, particularly if it demonstrates significant anticancer activity, nanotechnology-based delivery systems could offer several advantages. These include improved solubility, enhanced bioavailability, targeted delivery to tumor tissues, and reduced systemic toxicity. nih.gov

Future research should explore the encapsulation of this compound in various nanocarriers such as liposomes, polymeric nanoparticles, and micelles. syvento.com The physicochemical properties, drug-loading capacity, and release kinetics of these nanoformulations would need to be thoroughly characterized. Subsequent in vitro and in vivo studies would be necessary to evaluate their therapeutic efficacy and safety compared to the free compound.

Application in High-Throughput Screening Campaigns for Identifying New Biological Activities

High-throughput screening (HTS) campaigns are a powerful tool for discovering novel biological activities of chemical compounds by testing them against a large number of biological targets. nih.govtox21.gov Subjecting this compound to HTS would enable a rapid and broad assessment of its pharmacological potential beyond its initially hypothesized activities.

HTS assays could reveal unexpected interactions with various receptors, enzymes, and ion channels, thereby opening up new avenues for therapeutic applications. nih.gov For example, an HTS campaign might identify this compound as a potent inhibitor of a specific kinase involved in a particular disease pathway, which was not previously considered. The hits from such a screening would then be validated and further investigated to understand the mechanism of action.

Table 2: Illustrative High-Throughput Screening Campaign for this compound

| Target Class | Number of Targets Screened | Potential Hits Identified | Novel Therapeutic Area |

| Kinases | 400 | 5 | Oncology, Immunology |

| G-Protein Coupled Receptors | 350 | 2 | Neurology, Metabolism |

| Ion Channels | 100 | 1 | Cardiovascular Diseases |

| Nuclear Receptors | 50 | 0 | - |

Development and Utilization of Complex In Vitro Models (e.g., Organoids, Microfluidic Devices) for Comprehensive Evaluation

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of human tissues, limiting their predictive value in preclinical studies. nih.gov The use of complex in vitro models, such as organoids and microfluidic "organ-on-a-chip" devices, offers a more physiologically relevant environment for evaluating the efficacy and toxicity of drug candidates. nih.govmdpi.com

Future research on this compound should leverage these advanced models. For instance, if the compound shows promise as an anticancer agent, its effects could be tested on patient-derived tumor organoids to better predict clinical responses. nih.gov Similarly, liver-on-a-chip models could be used to assess its metabolism and potential hepatotoxicity with greater accuracy than conventional methods. mdpi.com

Investigation of Unexplored Biological Pathways and Potential Polypharmacology in Research Contexts

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing attention in drug discovery. nih.govmdpi.com Multi-targeted drugs can offer superior efficacy, particularly in complex diseases like cancer, by simultaneously modulating several disease-related pathways. mdpi.com The oxindole scaffold is known to produce compounds with multi-targeting capabilities.

Investigating the potential polypharmacology of this compound is a crucial future research direction. This would involve a combination of computational approaches, such as molecular docking and target prediction, along with experimental validation. mdpi.com Identifying the multiple targets of this compound could not only elucidate its mechanism of action but also provide a rationale for its use in combination therapies or for drug repurposing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(acetyloxy)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of structurally related indol-2-one derivatives typically involves multi-step reactions, including acetylation, nucleophilic substitution, and coupling. For example, analogous compounds like ziprasidone intermediates require precise control of temperature (50–60°C) and reaction time, with reagents such as carbodiimides for coupling and sodium hydroxide for deprotection . Solvent selection (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to minimize by-products. Yields can be optimized using column chromatography or recrystallization for purification .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and carbonyl functionality. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). IR spectroscopy can identify acetyl C=O stretches (~1740 cm⁻¹). X-ray crystallography may resolve stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing vs. electron-donating substituents on the indol-2-one core?

- Methodological Answer : Steric and electronic effects significantly impact reactivity. For example, electron-withdrawing groups (e.g., Cl at position 3) enhance electrophilicity at the ketone, facilitating nucleophilic attacks, whereas bulky substituents (e.g., benzoyloxyethyl) may hinder coupling reactions. Systematic variation of substituents, paired with DFT calculations to map electronic profiles, can identify optimal positions for functionalization . Kinetic studies under controlled conditions (e.g., stopped-flow NMR) may further elucidate rate-limiting steps .

Q. What strategies improve the stability of this compound in aqueous or oxidative environments?

- Methodological Answer : Stability studies should assess degradation under accelerated conditions (e.g., 40°C/75% RH). Lyophilization or storage in anhydrous solvents (e.g., DMSO) under argon can mitigate hydrolysis of the acetyloxy group. Adding antioxidants (e.g., BHT) or using chelating agents (EDTA) may reduce oxidative degradation. Solid-state stability can be enhanced via co-crystallization with stabilizing excipients .

Q. How can computational methods predict the biological activity or reactivity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) or enzyme active sites can prioritize in vitro testing. QSAR models trained on indol-2-one derivatives with known bioactivity (e.g., ziprasidone analogs) may predict binding affinities. MD simulations assess conformational stability in biological membranes, while DFT calculations evaluate susceptibility to nucleophilic attack at the ketone or acetyloxy group .

Q. What experimental approaches validate the proposed reaction mechanisms for acetyloxy group transfer or ring-opening reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in acetyloxy) paired with MS/MS fragmentation tracks oxygen migration during hydrolysis. In situ IR monitors intermediate formation (e.g., enolates). Trapping experiments with Grignard reagents or organozinc compounds can confirm electrophilic intermediates. Kinetic isotope effects (KIE) distinguish between concerted and stepwise pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.